1-[5-(2-Chlorophenyl)-2-furyl]ethanone
Overview
Description
1-[5-(2-Chlorophenyl)-2-furyl]ethanone is a useful research compound. Its molecular formula is C12H9ClO2 and its molecular weight is 220.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Reductions in Acetonitrile
1-[5-(2-Chlorophenyl)-2-furyl]ethanone's derivatives, such as 2-furoyl chloride and furil, show interesting properties in electrochemical reductions. In acetonitrile, these reductions have been explored, revealing various products and potential applications in electrochemical processes (Urove & Peters, 1994).
Synthesis for Photochemistry Studies
Some derivatives of this compound, particularly 1-(2-furyl)-2-arylethylenes, are synthesized for research in photochemistry and photoelectron spectroscopy. These derivatives provide insight into the geometrical configurations and properties of these compounds (Karminski-Zamola & Jakopčić, 1981).
Laboratory Preparation for Nitrile Synthesis
In the laboratory synthesis of nitriles, intermediates derived from this compound have been employed. This showcases its role in providing pathways for synthesizing complex organic compounds (Foulkes & Hutton, 1980).
Potential Hypolipidemic Agent
Derivatives of this compound, like ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, have been synthesized and evaluated for their hypolipidemic activities, indicating potential therapeutic applications (Moriya et al., 1988).
Properties
IUPAC Name |
1-[5-(2-chlorophenyl)furan-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c1-8(14)11-6-7-12(15-11)9-4-2-3-5-10(9)13/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKZBDRVDZZGAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650865 | |
Record name | 1-[5-(2-Chlorophenyl)furan-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675596-28-8 | |
Record name | 1-[5-(2-Chlorophenyl)furan-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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